(2-(Methylamino)phenyl)methanol
CAS No.: 29055-08-1
Cat. No.: VC2406707
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 29055-08-1 |
---|---|
Molecular Formula | C8H11NO |
Molecular Weight | 137.18 g/mol |
IUPAC Name | [2-(methylamino)phenyl]methanol |
Standard InChI | InChI=1S/C8H11NO/c1-9-8-5-3-2-4-7(8)6-10/h2-5,9-10H,6H2,1H3 |
Standard InChI Key | ZWIBBLPQTVLYKW-UHFFFAOYSA-N |
SMILES | CNC1=CC=CC=C1CO |
Canonical SMILES | CNC1=CC=CC=C1CO |
Introduction
Chemical Structure and Properties
(2-(Methylamino)phenyl)methanol is an aromatic compound featuring a phenyl ring with two functional groups: a methylamino group and a hydroxymethyl group. This specific arrangement of substituents contributes to its unique chemical behavior and applications.
Basic Chemical Information
The compound has the molecular formula C₈H₁₁NO, with a molecular weight of 137.18 g/mol. It is also known by several chemical identifiers that facilitate its precise identification in chemical databases:
Property | Value |
---|---|
IUPAC Name | [2-(methylamino)phenyl]methanol |
CAS Number | 29055-08-1 |
Molecular Formula | C₈H₁₁NO |
Molecular Weight | 137.18 g/mol |
InChI | InChI=1S/C8H11NO/c1-9-8-5-3-2-4-7(8)6-10/h2-5,9-10H,6H2,1H3 |
Canonical SMILES | CNC1=CC=CC=C1CO |
The structure contains a benzene ring with a methylamino (-NHCH₃) group at position 2 and a hydroxymethyl (-CH₂OH) group directly adjacent to it, creating a molecule with both nucleophilic and hydrogen-bonding capabilities.
Physical and Chemical Characteristics
The compound's physical properties are influenced by both the amino and hydroxyl functional groups, which enable hydrogen bonding interactions. These functional groups contribute to its solubility profile and reactivity patterns. The compound possesses both nucleophilic properties (via the amino group) and hydrogen bonding abilities (via the hydroxyl group), making it versatile in various chemical transformations.
Synthesis Methods
(2-(Methylamino)phenyl)methanol can be synthesized through several methods, with reduction of corresponding carbonyl compounds being the most common approach.
Reduction of Carbonyl Precursors
One of the primary methods for synthesizing (2-(methylamino)phenyl)methanol involves the reduction of (2-(methylamino)phenyl)methanone. This transformation typically employs reducing agents such as:
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Sodium borohydride (NaBH₄)
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Lithium aluminum hydride (LiAlH₄)
These reactions are commonly conducted in inert solvents like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Approaches
For larger-scale production, catalytic hydrogenation processes may be employed. These approaches utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of corresponding ketones under hydrogen gas pressure. Potassium borohydride has also been demonstrated as an effective reducing agent for preparing hydroxymethyl derivatives in high yields .
Chemical Reactivity Profile
(2-(Methylamino)phenyl)methanol exhibits diverse reactivity patterns due to its functional groups, participating in various chemical transformations.
Common Reaction Types
The compound undergoes several important reaction types:
Oxidation Reactions
The hydroxyl group can be oxidized to form (2-(methylamino)phenyl)methanone using oxidizing agents such as chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction Reactions
Further reduction of the compound can yield (2-(methylamino)phenyl)methane using strong reducing agents like lithium aluminum hydride.
Substitution Reactions
The amino group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents employed.
Reagents and Conditions
Different reaction types require specific reagents and conditions:
Reaction Type | Common Reagents | Typical Conditions |
---|---|---|
Oxidation | CrO₃, PCC | Room temperature, appropriate solvent |
Reduction | NaBH₄, LiAlH₄ | Low to room temperature, inert atmosphere |
Substitution | Alkyl halides, acyl chlorides | Varying conditions based on substrates |
Applications in Catalysis
One of the most significant applications of (2-(methylamino)phenyl)methanol is its role as an organocatalyst in transition-metal-free C–H arylation reactions.
Catalytic Activity in C–H Arylation
Research has demonstrated that (2-(methylamino)phenyl)methanol functions as an optimal catalyst molecule for the C–H arylation of unactivated arenes with aryl iodides . This catalytic system requires the presence of potassium tert-butoxide (tBuOK) as a strong base, enabling the synthesis of biphenyl and its derivatives with good to excellent yields .
The catalytic system shows:
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Broad substrate scope
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Good functional group tolerance
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Potential for scale-up experiments, indicating industrial applicability
Mechanism of Catalytic Action
The proposed mechanism for (2-(methylamino)phenyl)methanol's catalytic activity involves a single electron transfer (SET) process. The compound's effectiveness as a catalyst is attributed to its specifically tailored structure, which contains both methylamino and hydroxymethyl groups in ortho-position to each other .
Experimental studies involving radical trapping, crown ether, and kinetic isotope experiments have provided insights into the reaction mechanism. The research identified that the presence of both functional groups in the ortho-position was critical for catalytic activity, as molecules with similar groups in meta- or para-positions demonstrated significantly lower catalytic efficiency .
Optimization of Catalytic Conditions
Research has established optimal conditions for utilizing (2-(methylamino)phenyl)methanol as a catalyst:
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Base concentration: 3 equivalents of tBuOK provided the most suitable dosage, with less leading to sharp decreases in yield
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Catalyst loading: A minimum of 10 mol% (relative to substrate) was found sufficient to achieve maximum yield, though even 2.5 mol% showed some catalytic activity
These conditions demonstrate the practical applicability of (2-(methylamino)phenyl)methanol in synthetic organic chemistry, particularly for forming carbon-carbon bonds in difficult-to-activate positions.
Structure-Activity Relationships
Understanding the relationship between the structure of (2-(methylamino)phenyl)methanol and its activity provides valuable insights into its function and potential modifications.
Critical Structural Features
Research has demonstrated that the specific arrangement of the methylamino and hydroxymethyl groups in the ortho-position is crucial for the compound's catalytic activity. This was evidenced through comparative studies of various structural analogues:
Comparison with Structural Analogues
Several structural analogues have been studied to understand the unique properties of (2-(methylamino)phenyl)methanol:
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(2-Amino)phenylmethanol: Similar structure but lacks the methyl group on the amino function
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(2-(Dimethylamino)phenyl)methanol: Contains an additional methyl group on the amino function
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(2-(Ethylamino)phenyl)methanol: Features an ethyl group instead of a methyl group on the amino function
The specific substitution pattern of (2-(methylamino)phenyl)methanol imparts distinct chemical reactivity and potentially biological activity compared to these analogues.
Related Halogenated Derivatives
The 5-chloro derivative, (5-Chloro-2-(methylamino)phenyl)methanol (CAS: 951883-91-3), represents an important structural variation with modified electronic properties. This derivative has a molecular weight of 171.624 g/mol and molecular formula C₈H₁₀ClNO .
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